molecular formula C13H8F3NO2 B8293584 2-(Trifluoromethyl)-4-nitrobiphenyl

2-(Trifluoromethyl)-4-nitrobiphenyl

Cat. No.: B8293584
M. Wt: 267.20 g/mol
InChI Key: YVOMNPMSBIARPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-4-nitrobiphenyl is a biphenyl derivative featuring a nitro group (-NO₂) at the para (4th) position and a trifluoromethyl group (-CF₃) at the ortho (2nd) position. Its molecular formula is C₁₃H₈F₃NO₂, with a molecular weight of 267.20 g/mol (calculated based on structural analogs ).

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

4-nitro-1-phenyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)12-8-10(17(18)19)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

YVOMNPMSBIARPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Electronic Properties

The table below compares key structural and electronic features of 2-(Trifluoromethyl)-4-nitrobiphenyl with analogous biphenyl derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Electronic Effects
This compound C₁₃H₈F₃NO₂ 267.20 -NO₂ (4), -CF₃ (2) Dual electron-withdrawing; high polarity
4-Nitrobiphenyl C₁₂H₉NO₂ 199.21 -NO₂ (4) Single electron-withdrawing group
2-Nitrobiphenyl C₁₂H₉NO₂ 199.21 -NO₂ (2) Ortho-nitro substitution alters steric/electronic profiles
4-Methoxybiphenyl C₁₃H₁₂O 184.23 -OCH₃ (4) Electron-donating group; increased ring reactivity
  • Electronic Effects: The combined -NO₂ and -CF₃ groups in this compound create a highly electron-deficient aromatic ring. This contrasts with 4-methoxybiphenyl, where the methoxy group donates electrons, enhancing electrophilic substitution reactivity .
2.2. Physicochemical Properties
  • Solubility : The -CF₃ group increases lipophilicity compared to 4-nitrobiphenyl, likely enhancing solubility in organic solvents like dichloromethane or THF. However, the nitro group’s polarity may limit aqueous solubility .
  • Thermal Stability : Strong electron-withdrawing groups stabilize the aromatic ring, suggesting a higher melting point than 4-nitrobiphenyl (mp ~90°C ), though experimental data for the trifluoromethyl analog is lacking.
2.3. Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Biphenyl derivatives with electron-withdrawing groups (e.g., -NO₂) are common substrates. While 4-nitrobiphenyl is well-documented in such reactions , the steric bulk of -CF₃ in this compound may slow reaction kinetics compared to unsubstituted analogs.

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